"2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol" physical and chemical properties
"2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol" physical and chemical properties
An In-depth Technical Guide to 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, substituted pyridines are particularly prominent due to their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability. The molecule 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol represents a highly functionalized pyridine scaffold, incorporating several key features sought after in medicinal chemistry. The presence of both chlorine and fluorine atoms can significantly modulate the compound's lipophilicity, pKa, and metabolic profile, often enhancing binding affinity and improving pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and the potential applications of this promising intermediate for drug development professionals.
Molecular Structure and Physicochemical Properties
The structural foundation of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is a pyridine ring substituted at the 2-position with an aminoethanol side chain, at the 3-position with fluorine, and at the 5-position with chlorine. This arrangement creates a molecule with distinct regions for potential biological interactions.
Caption: Molecular Structure of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol.
Summary of Physicochemical Data
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous molecules.
| Property | Value / Prediction | Source / Basis |
| CAS Number | 1280786-67-5 | [3] |
| Molecular Formula | C₇H₈ClFN₂O | [3] |
| Molecular Weight | 190.60 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Based on similar substituted aminopyridines. |
| Melting Point | Predicted: >100 °C | Expected for a crystalline solid with H-bonding. |
| Boiling Point | Predicted: >300 °C | High MW and strong intermolecular H-bonding. |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Polar functional groups suggest solubility in polar organic solvents. |
| pKa (Primary Alcohol) | Predicted: ~16-17 | Typical range for a primary alcohol. |
| pKa (Protonated Amine) | Predicted: ~2-4 | Electron-withdrawing pyridine ring reduces basicity. |
Proposed Synthesis and Chemical Reactivity
The most logical and industrially scalable approach to synthesizing this molecule is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This class of reaction is highly effective for substituting halogens on electron-deficient aromatic rings, such as pyridine, with nucleophiles like amines.[3]
Proposed Synthetic Workflow
The synthesis would involve the reaction of a di-halogenated pyridine precursor with 2-aminoethanol. The regioselectivity of the reaction is critical; the substitution is expected to occur preferentially at the C2 position, which is activated by the adjacent ring nitrogen.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol (Proposed)
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Reactor Setup : To a dry reaction vessel under an inert nitrogen atmosphere, add 2,3-difluoro-5-chloropyridine (1.0 eq) and a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
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Addition of Reagents : Add a slight excess of 2-aminoethanol (1.1-1.2 eq) to the mixture. Follow with the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to act as a scavenger for the HF generated in situ.
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Reaction Conditions : Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy associated with the temporary disruption of the pyridine ring's aromaticity.[3]
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Monitoring : Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup : Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue using silica gel column chromatography to yield the final product.
Chemical Reactivity Insights
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Nucleophilicity : The secondary amine and primary alcohol are both nucleophilic centers. The alcohol can undergo esterification or etherification, while the secondary amine can be further alkylated or acylated.
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Aromatic Ring : The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Further nucleophilic substitution to displace the remaining fluorine or chlorine would require significantly harsher conditions.
Predicted Spectroscopic Profile for Structural Verification
In the absence of published experimental spectra, the following profile is predicted based on fundamental principles of spectroscopy and would be used to confirm the identity and purity of the synthesized compound.
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic Region (7.0-8.5 ppm) : Two distinct signals, each integrating to 1H. The proton at C6 will appear as a doublet, coupled to the fluorine at C3. The proton at C4 will appear as a doublet of doublets, coupled to both the C3 fluorine and the C6 proton.- Aliphatic Region (3.0-4.5 ppm) : Two signals, each integrating to 2H, corresponding to the -CH₂-CH₂- group. They will likely appear as triplets or complex multiplets due to coupling with each other and the adjacent N-H and O-H protons.- N-H and O-H : Broad singlets, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Region (110-160 ppm) : Five distinct signals expected. The carbons bonded to fluorine (C3) and the amino group (C2) will show characteristic large C-F and C-N coupling constants, respectively.- Aliphatic Region (40-70 ppm) : Two signals corresponding to the carbons of the ethanolamine chain. |
| Mass Spec (ESI+) | - Molecular Ion : Expected [M+H]⁺ peak at m/z 191.03.- Isotopic Pattern : A characteristic A+2 peak at m/z 193.03 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom. |
| IR Spectroscopy | - ~3400-3200 cm⁻¹ : Broad peak (O-H stretch) and a sharper peak (N-H stretch).- ~3100-3000 cm⁻¹ : Aromatic C-H stretches.- ~2950-2850 cm⁻¹ : Aliphatic C-H stretches.- ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the pyridine ring.- ~1250-1000 cm⁻¹ : Strong C-F and C-O stretching vibrations. |
Potential Applications in Drug Discovery
While specific biological activity for this compound is not documented, its structural motifs are present in numerous kinase inhibitors and other targeted therapies. Halogenated 2-aminopyridines serve as versatile "hinge-binding" motifs that can form crucial hydrogen bonds with the backbone of kinase active sites.
This compound is an ideal starting point or intermediate for creating a library of potential drug candidates.
Caption: Role as a scaffold for creating diverse chemical libraries.
The primary alcohol can be functionalized to introduce solubilizing groups or vectors for targeted delivery, while the secondary amine can be acylated or sulfonated to explore interactions with other regions of a target protein. Its similarity to building blocks used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation makes it a molecule of significant interest for oncology and immunology research.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices for handling related halogenated aromatic amines should be followed.
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Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[3]
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Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3]
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Handling Precautions : Avoid contact with skin and eyes.[3] Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents.
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
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Toxicity : The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled, based on data for analogous compounds.
References
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2a biotech. 2-((5-CHLORO-3-FLUOROPYRIDIN-2-YL)AMINO)ETHANOL. [Link]
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Khan Academy. Nucleophilic Aromatic Substitutions. YouTube. [Link]
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Lang, S. B., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Nitta, Y., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]
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Williams, A. R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
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Perreault, H. D., et al. (2004). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
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Clayden, J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
